
3-(2-Chloro-4-methylphenyl)-1-cyclopropyl-1-ethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-4-methylphenyl)-1-cyclopropyl-1-ethylurea, also known as CEP-9722, is a chemical compound that is widely used in scientific research. This compound belongs to the class of cyclopropyl ureas and has been found to have potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-(2-Chloro-4-methylphenyl)-1-cyclopropyl-1-ethylurea involves the inhibition of the enzyme topoisomerase II alpha, which is essential for DNA replication and cell division. By inhibiting this enzyme, 3-(2-Chloro-4-methylphenyl)-1-cyclopropyl-1-ethylurea induces DNA damage and cell cycle arrest, ultimately leading to cancer cell death. 3-(2-Chloro-4-methylphenyl)-1-cyclopropyl-1-ethylurea has also been found to inhibit the growth and proliferation of cancer stem cells, which are responsible for tumor initiation and recurrence.
Biochemical and Physiological Effects
3-(2-Chloro-4-methylphenyl)-1-cyclopropyl-1-ethylurea has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, a process by which cells undergo programmed cell death. 3-(2-Chloro-4-methylphenyl)-1-cyclopropyl-1-ethylurea also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, 3-(2-Chloro-4-methylphenyl)-1-cyclopropyl-1-ethylurea has been found to enhance the immune response against cancer cells, making it a potential immunotherapy agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-Chloro-4-methylphenyl)-1-cyclopropyl-1-ethylurea has several advantages for lab experiments. It is easy to synthesize and has a high purity, making it suitable for in vitro and in vivo studies. 3-(2-Chloro-4-methylphenyl)-1-cyclopropyl-1-ethylurea has also been found to be stable under physiological conditions, which is essential for its therapeutic applications. However, 3-(2-Chloro-4-methylphenyl)-1-cyclopropyl-1-ethylurea has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
3-(2-Chloro-4-methylphenyl)-1-cyclopropyl-1-ethylurea has several potential future directions for scientific research. One direction is to investigate its potential as a combination therapy with other anticancer agents, such as chemotherapy and immunotherapy. Another direction is to explore its potential in other diseases, such as infectious diseases and autoimmune disorders. Additionally, further studies are needed to optimize the pharmacokinetics and bioavailability of 3-(2-Chloro-4-methylphenyl)-1-cyclopropyl-1-ethylurea to improve its therapeutic efficacy.
Conclusion
In conclusion, 3-(2-Chloro-4-methylphenyl)-1-cyclopropyl-1-ethylurea is a promising compound that has potential therapeutic applications in various diseases, especially cancer. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a suitable candidate for further scientific research. The future directions of 3-(2-Chloro-4-methylphenyl)-1-cyclopropyl-1-ethylurea are vast, and further studies are needed to fully explore its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3-(2-Chloro-4-methylphenyl)-1-cyclopropyl-1-ethylurea involves the reaction between 2-chloro-4-methylphenyl isocyanate and cyclopropyl ethylamine. The reaction takes place in the presence of a base such as potassium carbonate and a solvent such as dimethyl sulfoxide. The yield of the reaction is around 60%, and the purity of the product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
3-(2-Chloro-4-methylphenyl)-1-cyclopropyl-1-ethylurea has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 3-(2-Chloro-4-methylphenyl)-1-cyclopropyl-1-ethylurea has also been found to be effective against multidrug-resistant cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
3-(2-chloro-4-methylphenyl)-1-cyclopropyl-1-ethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-3-16(10-5-6-10)13(17)15-12-7-4-9(2)8-11(12)14/h4,7-8,10H,3,5-6H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWYQVBLPCSGPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CC1)C(=O)NC2=C(C=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


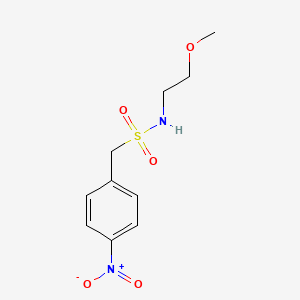
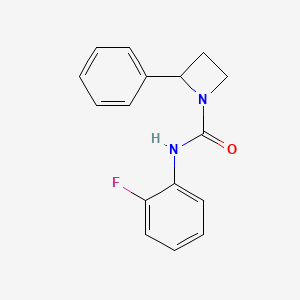

![4-[[2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]methyl]-2-(3-fluorophenyl)-1,3-oxazole](/img/structure/B7526536.png)
![(E)-3-(3-fluoro-4-methoxyphenyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B7526542.png)
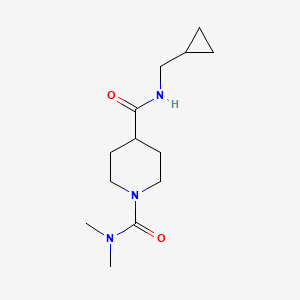
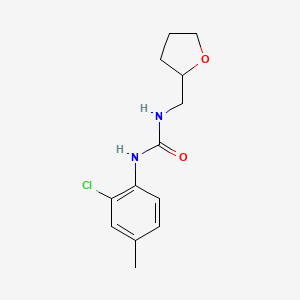
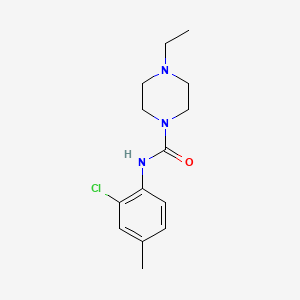
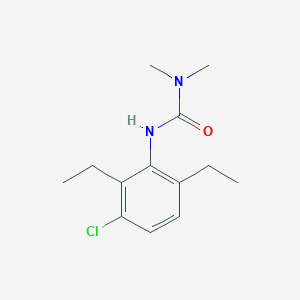
![1-[[3-Methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]-3-(4-methylphenyl)urea](/img/structure/B7526580.png)
![(3,4-difluorophenyl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7526595.png)
![4-[(3-Ethylpiperidin-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7526603.png)
![1-[3-(Tert-butylsulfamoyl)phenyl]-3-[[2-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]urea](/img/structure/B7526617.png)